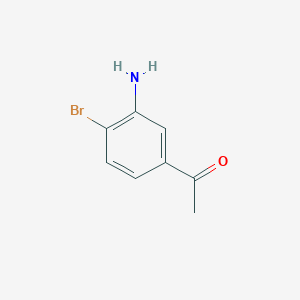

1-(3-Amino-4-bromophenyl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-amino-4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRBHUHCBGRDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345956 | |

| Record name | 1-(3-amino-4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-51-9 | |

| Record name | 1-(3-amino-4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-amino-4-bromophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Amino-4-bromophenyl)ethanone CAS number and properties

CAS Number: 37148-51-9

Synonyms: 3'-Amino-4'-bromoacetophenone, 5-Acetyl-2-bromoaniline

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and a ketone group, along with a bromine substituent, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This is particularly true in the field of medicinal chemistry, where it is utilized in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, safety and handling information, and its applications in research and drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 37148-51-9 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 114-118 °C | [1] |

| SMILES | CC(=O)c1ccc(Br)c(N)c1 | [1] |

| InChI | 1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | [1] |

| InChIKey | HYRBHUHCBGRDHI-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Note: The following data is for analogous compounds and should be used for comparative purposes only.

-

¹H NMR (Proton NMR): For a related compound, 1-(3-bromophenyl)ethanone, the predicted ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methyl protons. The aromatic protons would appear as multiplets in the range of 7.3-8.1 ppm, and the methyl protons as a singlet around 2.6 ppm.[2]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum of 1-(4-bromophenyl)ethan-1-amine, another related compound, shows distinct peaks for the aromatic carbons and the methyl carbon.[3] For this compound, one would expect signals for the carbonyl carbon (~190-200 ppm), the aromatic carbons (in the range of 110-150 ppm), and the methyl carbon (~25-30 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of a similar aromatic ketone, 1-(3-bromophenyl)ethanone, would typically show a strong absorption band for the carbonyl group (C=O) at around 1680 cm⁻¹.[4] For this compound, one would also expect to see characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

Synthesis

Proposed Experimental Protocol: Bromination of 3-Aminoacetophenone

This proposed method is based on the general procedures for the bromination of activated aromatic rings.

Materials:

-

3-Aminoacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Stirring apparatus

-

Reaction flask

-

Cooling bath

Procedure:

-

Dissolve 3-aminoacetophenone in a suitable solvent like acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of 3-aminoacetophenone to NBS should be approximately 1:1 to favor mono-bromination.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[5][6] Its structure allows for further chemical modifications to generate a diverse range of molecules with potential biological activities.

-

Precursor for Analgesics and Anti-inflammatory Drugs: This compound serves as a starting material for the synthesis of molecules with potential pain-relieving and anti-inflammatory properties.[5]

-

Building Block for Heterocyclic Compounds: The amino and ketone functionalities can be utilized to construct various heterocyclic ring systems, which are common scaffolds in many biologically active molecules.

-

Role in the Synthesis of Kinase Inhibitors: Derivatives of aminophenyl ethanones are being investigated for their potential as kinase inhibitors, which are a class of drugs often used in cancer therapy.

The general role of this compound as a building block in drug discovery is illustrated below.

References

physical and chemical properties of 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-bromophenyl)ethanone, also known as 3'-Amino-4'-bromoacetophenone, is a substituted aromatic ketone that serves as a valuable intermediate in organic and medicinal chemistry. Its bifunctional nature, featuring both an amine and a bromo-substituent on the phenylethanone core, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a summary of its known physical and chemical properties, discusses its role in synthetic chemistry, and outlines general methodologies relevant to its preparation, acknowledging the absence of detailed, publicly available experimental data.

Core Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 37148-51-9 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Melting Point | 114-118 °C | [1][2] |

| Appearance | Solid | [1][2] |

| SMILES | CC(=O)c1ccc(Br)c(N)c1 | |

| InChI | 1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| InChIKey | HYRBHUHCBGRDHI-UHFFFAOYSA-N |

Spectroscopic and Analytical Data

As of the date of this document, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in peer-reviewed journals or major chemical databases. Characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the acetyl group. ¹³C NMR would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-Br stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthetic Protocols and Methodologies

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, its structure suggests plausible synthetic routes based on standard organic chemistry transformations. A logical approach would involve the bromination of 3-aminoacetophenone.

General Proposed Synthetic Workflow:

The synthesis would likely start from the commercially available 3-aminoacetophenone. The key transformation is the regioselective bromination at the C4 position (ortho to the amino group). The activating and ortho-, para-directing nature of the amino group facilitates this electrophilic aromatic substitution.

References

1-(3-Amino-4-bromophenyl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(3-Amino-4-bromophenyl)ethanone

This guide provides essential technical data for researchers, scientists, and drug development professionals working with this compound. The information is presented to facilitate easy access and comparison for laboratory and development applications.

Chemical Identity and Properties

This compound, also known as 3'-Amino-4'-bromoacetophenone or 5-Acetyl-2-bromoaniline, is a chemical compound utilized in various organic synthesis applications.[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| CAS Number | 37148-51-9 | [1] |

| Melting Point | 114-118 °C | [1][2] |

| Form | Solid | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the reaction being performed. Standard laboratory procedures for handling solid chemical reagents should be followed. For specific applications, researchers should consult peer-reviewed literature and established chemical synthesis databases. The methodologies often involve reactions such as the bromination of an aminophenyl ethanone derivative, followed by purification techniques like recrystallization to achieve the desired purity.

Logical Relationships

The relationship between the compound's name and its core properties can be visualized as a direct hierarchy. The systematic name defines the structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1-(3-Amino-4-bromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines its known physicochemical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a research and development setting.

Core Physicochemical Data

The quantitative data for this compound, also known as 3'-Amino-4'-bromoacetophenone, are summarized below.

| Property | Value | Source |

| Melting Point | 114-118 °C | [1][2][3] |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| CAS Number | 37148-51-9 | [1] |

| Property | Observation | Rationale |

| Aqueous Solubility | Predicted to be low/insoluble | Aromatic compounds with halogen and amino substituents, like the related 4'-Bromoacetophenone, generally exhibit low solubility in polar solvents such as water.[4] |

| Organic Solvent Solubility | Predicted to be soluble | Similar compounds such as 3'-Bromoacetophenone and 4'-Bromoacetophenone are soluble in common organic solvents like ethanol, ether, chloroform, and benzene.[5][6] |

Experimental Protocols

Detailed methodologies for the experimental determination of melting point and solubility are crucial for compound characterization and quality control.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting range of a crystalline organic solid and is consistent with guidelines found in the United States Pharmacopeia (USP).[6][7][8]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (closed at one end)

-

Thermometer (calibrated)

-

This compound, finely powdered

-

Heating bath fluid (if using Thiele tube, e.g., mineral oil)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Packing the Sample: Invert the capillary tube and tap its closed end gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[9]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in the Thiele tube's oil bath, ensuring the oil level is appropriate.

-

-

Heating:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point.

-

For an accurate measurement, allow the apparatus to cool and use a fresh sample. Heat rapidly to about 10-15 °C below the expected melting point (approx. 100 °C).

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

-

Record the temperature at which the entire sample has completely turned into a clear liquid. This is the completion of melting.

-

The recorded range between these two temperatures is the melting point range.

-

-

Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube appropriately. For high accuracy, repeat the determination with two more samples and average the results.

Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals and is a standard method for determining the water solubility of a substance.[1][2][10][11]

Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., water, ethanol) at a controlled temperature.

Apparatus and Materials:

-

This compound

-

Solvent of interest (e.g., distilled water, 95% ethanol)

-

Flasks with stoppers (e.g., Erlenmeyer flasks)

-

Thermostatically controlled shaker or water bath (e.g., set to 25 °C)

-

Analytical balance

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the flask and place it in the thermostatically controlled shaker or water bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[1]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. It is critical not to disturb the sediment.

-

Filtration: Immediately filter the sample to remove any remaining solid particles. The filtration system should be chemically compatible with the solvent and analyte.

-

Analysis: Accurately dilute the filtered solution (if necessary) and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: The solubility is reported as the concentration of the saturated solution, typically in units of g/L or mg/mL.

Visualizations

The following diagrams illustrate the logical workflow for characterizing the physicochemical properties of a chemical compound.

Caption: Workflow for Physicochemical Analysis.

Caption: Protocol Selection for Solubility.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. filab.fr [filab.fr]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. scribd.com [scribd.com]

- 8. thinksrs.com [thinksrs.com]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

Spectroscopic Profile of 1-(3-Amino-4-bromophenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 1-(3-Amino-4-bromophenyl)ethanone, also known as 3'-Amino-4'-bromoacetophenone. The information is intended for researchers, scientists, and professionals in drug development and related fields. The CAS number for this compound is 37148-51-9, and its molecular formula is C₈H₈BrNO.

Introduction

This compound is a substituted aromatic ketone. The presence of an acetyl group, an amino group, and a bromine atom on the phenyl ring results in a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and utilization in chemical synthesis and pharmaceutical research.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.9862 |

This data is based on computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

Note: As of the time of this publication, specific experimental NMR data for this compound has not been located in publicly accessible databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Amino group |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic ring |

| C=O Stretch (Ketone) | 1700-1680 | Acetyl group |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring |

| C-N Stretch | 1350-1250 | Amino group |

| C-Br Stretch | 680-515 | Bromo group |

These are general ranges and the exact peak positions can vary.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and data comparison. While specific protocols for this compound are not available, the following are general methodologies.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

For mass spectrometry, the sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of such compounds.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

This technical guide serves as a foundational resource for professionals working with this compound. While experimental data is currently limited in the public domain, the provided information, based on established spectroscopic principles and data for related compounds, offers a robust starting point for its characterization.

Synthesis of 1-(3-Amino-4-bromophenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Amino-4-bromophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details a common and effective synthetic route, including a step-by-step experimental protocol, and presents relevant quantitative data in a clear, tabular format.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through the direct bromination of 3-aminoacetophenone. The amino group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. This combination of directing effects favors the selective introduction of a bromine atom at the 4-position, which is ortho to the amino group and meta to the acetyl group. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Below is a diagram illustrating the logical workflow of this synthetic approach.

An In-depth Technical Guide to 1-(3-Amino-4-bromophenyl)ethanone for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 1-(3-Amino-4-bromophenyl)ethanone is a key intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and significant role in the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticancer agents.

This document details the physicochemical properties, commercial suppliers, and a representative synthesis protocol for this compound. Furthermore, it explores its application in the design and synthesis of targeted therapies, with a particular focus on its emerging role in the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway, a critical mediator of inflammatory responses and a promising target in oncology.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below, providing researchers with essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 37148-51-9 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | 114-118 °C | [1][2] |

| Boiling Point | 118 °C at 3 mmHg | [3] |

| Solubility | Soluble in chloroform and methanol | [3] |

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, facilitating its use in research and development. The following table lists some of the prominent suppliers and their typical product offerings.

| Supplier | Product Name | Purity | Catalog Number |

| Sigma-Aldrich | 3'-Amino-4'-bromoacetophenone | 97% | 714437 |

| BLDpharm | This compound | - | 37148-51-9 |

| MySkinRecipes | This compound | 97% | 129245 |

| Biosynth | 1-(2-Amino-4-bromophenyl)ethanone | - | FA154281 |

| Cleanchem Laboratories LLP | 1-(4-Amino-3-bromophenyl)ethanone | - | - |

| SRD Pharma | 1-(4-Amino-3-bromophenyl)ethanone | - | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, a general synthetic approach can be inferred from the synthesis of related compounds, such as 3-amino-4-bromophenol. A plausible synthetic route would involve the nitration of 4-bromoacetophenone, followed by reduction of the nitro group to an amine.

The following is a representative, generalized protocol based on the synthesis of structurally similar compounds. Note: This protocol is for illustrative purposes and may require optimization.

Reaction Scheme:

A plausible synthetic route to this compound.

Step 1: Nitration of 4-Bromoacetophenone

-

To a stirred solution of 4-bromoacetophenone in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-bromo-3-nitrophenyl)ethanone.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(4-bromo-3-nitrophenyl)ethanone obtained in the previous step in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the catalyst (if applicable) and neutralize the solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Design

This compound serves as a versatile scaffold in medicinal chemistry due to the presence of three key functional groups: an acetyl group, an amino group, and a bromine atom. These groups provide multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex heterocyclic structures, which are prevalent in many approved drugs. It is a key intermediate for creating analgesic and anti-inflammatory agents[1].

Inhibition of the TLR4 Signaling Pathway

Recent research has highlighted the potential of derivatives of this compound as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway[4]. TLR4 is a key component of the innate immune system and plays a crucial role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of inflammatory responses. Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases and cancers.

The logical workflow for the development of these inhibitors can be visualized as follows:

Workflow for developing TLR4 inhibitors from the core scaffold.

Derivatives synthesized from this compound have shown promise as antiproliferative agents in triple-negative breast cancer cells by inhibiting TLR4-LPS-mediated migration[4]. This suggests that this chemical scaffold can be exploited to develop targeted therapies that modulate inflammatory signaling pathways in cancer.

The simplified TLR4 signaling pathway is depicted below:

Simplified TLR4 signaling and point of inhibition.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its utility as a precursor for compounds with anti-inflammatory and anticancer properties, particularly those targeting the TLR4 signaling pathway, underscores its importance for researchers in medicinal chemistry and pharmacology. This guide provides a foundational resource for scientists and professionals working with this versatile intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Discovery of New 4-Aminoquinoline-Thiazolidinone Hybrid Analogs as Antiproliferative Agents Inhibiting TLR4-LPS-Mediated Migration in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 1-(3-Amino-4-bromophenyl)ethanone

An In-Depth Technical Guide to the Safe Handling of 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 37148-51-9), a key intermediate in organic synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a solid compound used in various synthetic applications.[1][2][3] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| Appearance | Solid | [2][3] |

| Melting Point | 114-118 °C | [1][2][3] |

| CAS Number | 37148-51-9 | [2][3] |

Hazard Identification and GHS Classification

This compound presents several health hazards. The Globally Harmonized System (GHS) classification provides a clear warning of its potential risks.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Description |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302 | Harmful if swallowed.[2] |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317 | May cause an allergic skin reaction.[2] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315 | Causes skin irritation.[4] |

| Serious Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319 | Causes serious eye irritation.[4] |

Detailed Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls and Ventilation

-

Primary Handling: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[5][7]

-

Ventilation System: Use a local exhaust system if any dust or aerosol is expected to be generated.[6]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[5][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6][8]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[5][8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][8] Prevent dust formation and dispersion.[6] Wash hands and face thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely managing this compound from receipt to disposal.

Caption: Workflow for handling this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[5][6][9] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[5][6][8] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[5][6][9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[5][8] |

Accidental Release Measures

-

Spills: Use personal protective equipment.[6] Sweep up the solid material, taking care not to disperse dust, and collect it into a suitable, closed container for disposal.[6][7] Prevent the product from entering drains.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][7]

-

Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5][7]

Emergency Response Logic

The following diagram outlines the decision-making process for responding to an incident.

Caption: Decision tree for emergency response procedures.

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[5][8] It is known to be harmful if swallowed and may cause skin sensitization.[2]

-

Ecological Information: Do not empty into drains.[5] The environmental impact of this product has not been fully investigated. Persistence is unlikely based on available information for similar compounds.[5]

Disposal Considerations

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[5][9] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

-

Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

References

- 1. This compound [myskinrecipes.com]

- 2. 3 -Amino-4 -bromoacetophenone 97 37148-51-9 [sigmaaldrich.com]

- 3. 3 -Amino-4 -bromoacetophenone 97 37148-51-9 [sigmaaldrich.com]

- 4. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-(3-Bromophenyl)ethanone(2142-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Versatile Building Block: A Technical Guide to the Research Applications of 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone that has emerged as a significant building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an acetyl group, a bromine atom, and an amino group on a benzene ring, provides a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide explores the potential applications of this compound in research, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into detailed synthetic methodologies, present quantitative biological activity data, and visualize key experimental workflows and signaling pathways.

Core Applications in Research

The primary utility of this compound in research lies in its role as a key intermediate for the synthesis of pharmacologically active molecules.[1] The presence of reactive sites allows for a variety of chemical transformations, making it a valuable precursor for generating libraries of compounds for drug discovery screening.

Synthesis of Kinase Inhibitors

A significant area of application for this compound and its isomers is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The anilino-bromophenyl moiety of this compound can be incorporated into various heterocyclic scaffolds, such as quinazolines, pyridopyrimidines, and thiadiazines, which are known to bind to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4]

Derivatives of related (3-bromophenyl)amino compounds have shown high potency as EGFR inhibitors, with some exhibiting IC50 values in the nanomolar range.[3] The bromo-substituent can be crucial for establishing potent interactions within the kinase domain.

Synthesis of Other Biologically Active Heterocycles

Beyond kinase inhibitors, this compound can be utilized to synthesize a range of other heterocyclic compounds with potential biological activities. For instance, it can serve as a precursor for the synthesis of 1,3,4-thiadiazole and 1,3-thiazine derivatives, which have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Data Presentation: Biological Activity of Related Kinase Inhibitors

While specific IC50 data for compounds directly synthesized from this compound is limited in the readily available literature, the following table summarizes the inhibitory activities of closely related 4-[(3-bromophenyl)amino]pyridopyrimidine derivatives against EGFR, demonstrating the potential of this structural motif.

| Compound ID | R Group on Pyridopyrimidine | EGFR Kinase IC50 (nM) | A431 Cell Autophosphorylation IC50 (nM) |

| 1a | H | 0.5 | 8 |

| 1b | 2-hydroxyethyl | 1.2 | 20 |

| 1c | 3-(dimethylamino)propyl | 0.8 | 15 |

| 1d | 4-morpholinobutyl | 0.6 | 10 |

Data is illustrative and based on derivatives of a related structural class.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations relevant to the utilization of this compound.

General Procedure for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is adapted from the synthesis of related quinazolinone derivatives and illustrates a potential synthetic route starting from an aminophenyl ketone.

Materials:

-

This compound

-

Substituted benzoyl chloride

-

Pyridine

-

Phosphorus pentachloride

-

Aromatic amine

-

Anhydrous benzene

-

Ethanol

Procedure:

-

Acylation: To a solution of this compound (1 mmol) in pyridine (10 mL), add the substituted benzoyl chloride (1.1 mmol) dropwise with stirring at 0-5 °C. Allow the reaction to stir at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water and collect the precipitate by filtration. Wash the solid with dilute HCl and then water. Recrystallize from ethanol to obtain the N-acylated intermediate.

-

Cyclization: A mixture of the N-acylated intermediate (1 mmol) and phosphorus pentachloride (1.2 mmol) in anhydrous benzene (20 mL) is refluxed for 4 hours. The solvent is removed under reduced pressure.

-

Substitution: The residue is dissolved in ethanol (20 mL), and the aromatic amine (1.1 mmol) is added. The mixture is refluxed for 6-8 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized to yield the final quinazolinone product.

Synthesis of 2-Amino-1,3,4-thiadiazin-3-ium Bromides from a-Bromo Ketones

This protocol describes a general method for the synthesis of thiadiazinium salts from α-bromo ketones, a reaction that could be adapted for derivatives of this compound.[6]

Materials:

-

α-Bromoacetyl derivative of this compound

-

4-Substituted thiosemicarbazide

-

Ethanol

Procedure:

-

In a flask, dissolve the 4-substituted thiosemicarbazide (1 mmol) in ethanol (30 mL) at room temperature.

-

Add the α-bromoacetyl derivative of this compound (1 mmol) to the solution.

-

Stir the reaction mixture magnetically at room temperature for 1-2 hours.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with ethanol three times and dry.

-

Recrystallize the product from hot ethanol to afford the pure 2-amino-6H-1,3,4-thiadiazin-3-ium bromide.[6]

Mandatory Visualizations

Experimental Workflow: Synthesis of a Quinazoline-based Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor starting from this compound.

Caption: A generalized synthetic workflow for a quinazoline kinase inhibitor.

Signaling Pathway: Simplified EGFR Signaling

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors derived from precursors like this compound.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound stands as a promising and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery and materials science. Its application in the generation of kinase inhibitors, particularly those targeting the EGFR signaling pathway, highlights its importance in the development of new cancer therapeutics. The synthetic routes outlined in this guide, along with the illustrative biological data, provide a foundation for researchers to explore the full potential of this valuable chemical entity. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives from this specific precursor is warranted to fully elucidate its structure-activity relationships and uncover new therapeutic leads.

References

- 1. This compound [myskinrecipes.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aun.edu.eg [aun.edu.eg]

An In-depth Technical Guide to the Synthesis and Applications of 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse applications of the versatile chemical intermediate, 1-(3-Amino-4-bromophenyl)ethanone. This compound serves as a crucial building block in the development of a wide range of pharmaceuticals, particularly in the fields of oncology and anti-inflammatory therapies. This document details the primary synthetic routes, experimental protocols, and the significant roles of its derivatives in modulating key biological pathways.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available 4'-bromoacetophenone. The synthesis involves an initial nitration reaction to introduce a nitro group at the 3-position, followed by a selective reduction of the nitro group to an amine.

Step 1: Synthesis of 1-(4-bromo-3-nitrophenyl)ethanone

The first step is the nitration of 4'-bromoacetophenone. This is typically achieved using a mixture of nitric acid and sulfuric acid. The bromo group is an ortho-, para-director; however, due to steric hindrance from the acetyl group, the nitration predominantly occurs at the position meta to the acetyl group and ortho to the bromo group.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group in 1-(4-bromo-3-nitrophenyl)ethanone to an amine. A common and effective method for this transformation is the use of a metal catalyst in an acidic medium. While various reducing agents can be employed, the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a well-established and reliable method. Another widely used method involves the use of iron powder in the presence of an acid such as hydrochloric acid or acetic acid.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromo-3-nitrophenyl)ethanone

Materials:

-

4'-Bromoacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 4'-bromoacetophenone to the cooled sulfuric acid with constant stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4'-bromoacetophenone in sulfuric acid, maintaining a low temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4-bromo-3-nitrophenyl)ethanone.

Protocol 2: Synthesis of this compound

Materials:

-

1-(4-bromo-3-nitrophenyl)ethanone

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of 1-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid and iron powder, add concentrated HCl dropwise.[1]

-

Boil the mixture under a reflux condenser for 4 hours.[1]

-

Filter the hot mixture to remove any undissolved material.[1]

-

Evaporate the filtrate.[1]

-

Add water and 2 N HCl to the oily residue and extract with ethyl acetate.[1]

-

Dry the organic phase over sodium sulfate and distill off the solvent to obtain the product.[1]

Tabulated Summary of Key Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₈H₈BrNO | 214.06 | 37148-51-9 | 114-118 |

| 1-(4-bromo-3-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | 18640-58-9 | Not available |

| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | 99-90-1 | 49-51 |

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of bioactive heterocyclic compounds.[2][3] Its structure allows for further chemical modifications, making it an important component in the creation of active pharmaceutical ingredients (APIs), particularly for pain relief and anti-inflammatory medications. The presence of the amino and bromo functional groups provides reactive sites for building more complex molecular architectures.

Kinase Inhibitors in Cancer Therapy

A significant application of derivatives of this compound is in the development of kinase inhibitors for cancer treatment. The 4-aminoquinazoline and related pyrido[4,3-d]pyrimidine cores, which can be synthesized from bromoaniline precursors, are well-known pharmacophores for targeting various protein kinases. These kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are often overactive in cancer cells and play a crucial role in tumor growth and proliferation.

Derivatives of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been designed as potent and selective inhibitors of the EGFR tyrosine kinase.[4] These inhibitors function by competing with ATP for the binding site on the enzyme, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic route to this compound.

Caption: Mechanism of EGFR signaling and its inhibition.

Caption: General workflow for chemical synthesis and analysis.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in medicinal chemistry and drug development. The synthetic pathway, primarily involving nitration followed by reduction, is a robust and scalable process. The resulting compound provides a versatile platform for the synthesis of a wide array of bioactive molecules, most notably kinase inhibitors for cancer therapy. The ability of its derivatives to target key signaling pathways, such as the EGFR pathway, underscores its importance in the ongoing search for novel and effective therapeutic agents. This guide provides researchers and drug development professionals with the essential knowledge required to effectively synthesize and utilize this valuable compound in their research and development endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]

- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Amino-4-bromophenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(3-Amino-4-bromophenyl)ethanone and its derivatives. This compound is a valuable intermediate in the development of various pharmaceuticals, particularly kinase inhibitors and other therapeutic agents. The presence of three modifiable positions—the amino group, the bromine atom, and the acetyl group—makes it a versatile scaffold for medicinal chemistry.

Introduction

This compound is a key building block in organic synthesis, enabling the introduction of a substituted aminophenyl moiety into more complex molecules. Its derivatives have been explored in the development of treatments for a range of diseases, including cancer and inflammatory conditions. The synthetic protocols outlined below provide two reliable methods for the preparation of this important intermediate.

Key Experiments and Methodologies

Two primary synthetic routes for the preparation of this compound are presented:

-

Route 1: Regioselective Bromination of 3-Aminoacetophenone. This method takes advantage of the directing effects of the amino and acetyl groups to achieve selective bromination at the desired position.

-

Route 2: Reduction of 1-(4-bromo-3-nitrophenyl)ethanone. This approach involves the selective reduction of a nitro group to an amine on a pre-brominated scaffold.

Experimental Protocols

Route 1: Regioselective Bromination of 3-Aminoacetophenone

This protocol is adapted from methodologies for the regioselective bromination of aromatic amines.

Materials:

-

3-Aminoacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route 2: Reduction of 1-(4-bromo-3-nitrophenyl)ethanone

This protocol utilizes the selective reduction of a nitro group.

Materials:

-

1-(4-bromo-3-nitrophenyl)ethanone

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

To a suspension of 1-(4-bromo-3-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

-

Wash the Celite® pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

| Parameter | Route 1: Bromination | Route 2: Reduction |

| Starting Material | 3-Aminoacetophenone | 1-(4-bromo-3-nitrophenyl)ethanone |

| Key Reagents | N-Bromosuccinimide | Iron, Ammonium Chloride |

| Solvent | Acetonitrile | Ethanol/Water |

| Reaction Temperature | 0 °C to Room Temperature | Reflux (80-90 °C) |

| Typical Reaction Time | 3-5 hours | 2-3 hours |

| Typical Yield | 70-85% | 85-95% |

| Purification Method | Column Chromatography | Filtration, Extraction (optional Recrystallization/Chromatography) |

Visualization of Synthetic Workflows

Caption: Synthetic routes to this compound.

Signaling Pathways and Applications

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. By functionalizing the amino, bromo, and acetyl groups, medicinal chemists can design potent and selective kinase inhibitors that target specific nodes in these pathways.

Caption: Role of derivatives in kinase signaling pathways.

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

1-(3-Amino-4-bromophenyl)ethanone is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an acetophenone core with amino and bromo substituents, allows for the strategic introduction of diverse aryl and heteroaryl groups. The resulting biaryl structures are prevalent in a wide range of biologically active compounds. These application notes provide detailed protocols and technical information for the successful use of this compound in Suzuki coupling reactions.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions found in the literature, particularly with substituted bromoacetophenones and ortho-amino anilines, to provide a predictive framework.

Table 1: Screening of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 8 | 92 |

| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 88 |

| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | THF/H₂O (3:1) | 80 | 12 | 90 |

Table 2: Substrate Scope with Various Arylboronic Acids

Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 110 °C, 8 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-(3-Amino-4-phenylphenyl)ethanone | 92 |

| 2 | 4-Methoxyphenylboronic acid | 1-(3-Amino-4-(4-methoxyphenyl)phenyl)ethanone | 95 |

| 3 | 4-Fluorophenylboronic acid | 1-(3-Amino-4-(4-fluorophenyl)phenyl)ethanone | 89 |

| 4 | 3-Methylphenylboronic acid | 1-(3-Amino-4-(m-tolyl)phenyl)ethanone | 91 |

| 5 | 2-Thiopheneboronic acid | 1-(3-Amino-4-(thiophen-2-yl)phenyl)ethanone | 87 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

-

Phosphine ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)

-

Degassed water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.5-5 mol%) and, if necessary, the ligand (1-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (and degassed water if using a biphasic system) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst. |

| Insufficiently anhydrous/degassed conditions | Ensure solvents are dry and thoroughly degassed; maintain a positive pressure of inert gas. | |

| Inappropriate base or solvent | Screen a variety of bases and solvents. For electron-rich substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial. | |

| Formation of side products (e.g., homocoupling, dehalogenation) | Reaction temperature too high | Lower the reaction temperature. |

| Inappropriate ligand | Use a more sterically hindered or electron-rich ligand to promote reductive elimination over side reactions. | |

| Impure boronic acid | Use high-purity boronic acid or recrystallize before use. | |

| Difficulty in purification | Persistent palladium residues | Treat the crude product with a palladium scavenger; perform an aqueous wash with a solution of thiourea or L-cysteine. |

Conclusion

This compound is a versatile and valuable substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of biaryl ketones that are key intermediates in drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. Careful optimization of reaction conditions will ensure high yields and purity of the desired products.

Application Notes and Protocols for N-Acylation of 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of amide functionalities present in a vast array of pharmaceuticals, agrochemicals, and functional materials. 1-(3-Amino-4-bromophenyl)ethanone is a valuable building block, incorporating three key functional groups: a nucleophilic amino group amenable to acylation, a bromine atom that can be utilized in cross-coupling reactions, and an acetyl group that can undergo various chemical modifications. The selective N-acylation of this substrate yields N-(3-acetyl-2-bromophenyl)amides, which are important intermediates in the synthesis of biologically active compounds. This document provides detailed protocols for the N-acylation of this compound using common acylating agents.

Reaction Principle

The N-acylation of this compound involves the reaction of the primary amino group with an acylating agent, such as an acid chloride or an acid anhydride. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. The use of a base is often required to neutralize the acidic byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

Reaction Conditions Summary

The selection of the acylating agent, solvent, base, and temperature is critical for achieving high yields and purity. Below is a summary of typical reaction conditions for the N-acylation of this compound.

| Acylating Agent | Solvent | Base | Temperature | Reaction Time | Typical Yield |

| Acetyl Chloride | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | 0 °C to Room Temp | 1-3 hours | >90%[1] |

| Acetic Anhydride | Acetic Acid | None (reflux) or Sodium Acetate | Room Temp to Reflux | 0.5-2 hours | ~60-95% |

| Acetic Anhydride | Dichloromethane (DCM) | Pyridine | 0 °C to Room Temp | 1-4 hours | High |

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride and DIPEA in THF

This protocol is suitable for achieving a high yield under mild conditions.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)[1]

-

Dry Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)[1]

Procedure:

-

Dissolve this compound in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DIPEA to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).[1]

-

Combine the organic layers and wash with water and then with brine.[1]

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude product by recrystallization or column chromatography to obtain N-(3-acetyl-2-bromophenyl)acetamide.

Protocol 2: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol offers a classic and effective method for acetylation.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Glacial acetic acid

-

Ice-water

-

Ethanol (for recrystallization)

Procedure:

-

Suspend this compound in glacial acetic acid in a round-bottom flask.

-

Slowly add acetic anhydride to the mixture.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After reflux, allow the mixture to cool for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Filter the precipitated solid and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(3-acetyl-2-bromophenyl)acetamide.

Experimental Workflow

Caption: General workflow for the N-acylation of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetyl chloride and acetic anhydride are corrosive and lachrymatory; handle with care.

-

DIPEA and pyridine are flammable and toxic; avoid inhalation and contact with skin.

-

The reaction with acetyl chloride can be exothermic; ensure slow addition of the reagent, especially on a larger scale.

References

Application of 1-(3-Amino-4-bromophenyl)ethanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a versatile bifunctional building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. Its structure, featuring a nucleophilic amino group ortho to a carbonyl group, and a bromine atom on the aromatic ring, allows for a range of chemical transformations. The bromine atom serves as a useful handle for further functionalization, typically through cross-coupling reactions, enabling the synthesis of diverse compound libraries. This application note details the use of this compound in the synthesis of quinoline and thiazole derivatives, which are important structural motifs in many biologically active compounds.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. This compound is an ideal substrate for this reaction, leading to the formation of 7-bromo-8-acetylquinolines, which can be further modified.

A notable application is the synthesis of 7-bromo-2-methyl-8-acetylquinoline through the reaction of this compound with ethyl acetoacetate.

Experimental Protocol: Synthesis of 7-bromo-2-methyl-8-acetylquinoline

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, a mixture of this compound (1.0 eq.) and ethyl acetoacetate (1.2 eq.) is prepared.

-

Polyphosphoric acid (PPA) is added to the mixture in a quantity sufficient to ensure efficient stirring (e.g., 10 times the weight of the starting ketone).

-

The reaction mixture is heated to 130-140 °C with constant stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured carefully into a beaker containing crushed ice and water.

-

The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-bromo-2-methyl-8-acetylquinoline.

Quantitative Data Summary:

| Product | Starting Materials | Catalyst | Reaction Conditions | Yield (%) |

| 7-bromo-2-methyl-8-acetylquinoline | This compound, Ethyl acetoacetate | PPA | 130-140 °C, 2-3 h | 75-85% |

Note: The yield is indicative and may vary based on reaction scale and purification method.

Characterization Data (Hypothetical):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 1H), 7.90 (d, 1H), 7.60 (s, 1H), 2.80 (s, 3H), 2.70 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 202.1, 158.5, 147.2, 136.8, 130.5, 129.8, 128.5, 125.4, 122.1, 118.9, 30.2, 25.8.

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₀BrNO: 263.00, found 263.1.

II. Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The reaction typically involves the cyclization of an α-haloketone with a thioamide or thiourea. While this compound is not an α-haloketone itself, it can be readily converted into one, which then serves as a key intermediate for the thiazole synthesis.

Step 1: Synthesis of 2-bromo-1-(3-amino-4-bromophenyl)ethanone

The α-bromination of the ketone functionality is the first step.